Carbendazim is a broad-spectrum fungicide widely used in scientific research for controlling fungal diseases in plants. Its systemic properties allow for uptake by the plant and translocation throughout its tissues, providing protection against a variety of fungal pathogens []. Here's a closer look at its applications in scientific research:
Researchers utilize carbendazim to study the mechanisms by which fungal pathogens infect plants. By applying carbendazim at specific stages of infection, scientists can observe how it disrupts fungal growth and development, providing insights into the essential processes for fungal pathogenesis [].
Carbendazim can be a valuable tool in exploring plant defense mechanisms against fungal pathogens. When applied, it can trigger defense responses in plants, leading to the production of antifungal compounds and the activation of defense genes. Studying these responses helps researchers understand how plants resist fungal infections [].
Scientific research explores the potential of carbendazim to induce systemic acquired resistance (SAR) in plants. SAR is a phenomenon where a plant exposed to one pathogen becomes more resistant to a broader range of fungal diseases. Studying the effects of carbendazim on SAR can contribute to developing strategies for enhancing plant immunity [].
Carbendazim, chemically known as methyl benzimidazol-2-ylcarbamate, is a systemic fungicide belonging to the benzimidazole class. It is primarily utilized in agriculture for controlling a variety of fungal diseases affecting crops such as pulses and macadamias, and it also serves as a timber treatment fungicide. Carbendazim appears as a light gray or beige powder and is characterized by its low solubility in water (less than 1 mg/mL) and a melting point between 576°F and 585°F, where it decomposes rather than melts . The compound has been identified as having potential health risks, including reproductive toxicity and mutagenicity, leading to regulatory scrutiny in various countries .
Carbendazim acts by inhibiting microtubule assembly in fungal cells. Microtubules are essential components of the fungal cytoskeleton, playing a crucial role in cell division and growth []. Carbendazim binds to β-tubulin, a protein subunit of microtubules, preventing them from forming properly. This disrupts fungal cell division and ultimately leads to fungal death [].
Carbendazim can be synthesized through various methods, including:
These synthetic routes highlight the compound's reliance on specific chemical precursors and conditions to achieve the desired product.
The primary applications of carbendazim include:
Research has demonstrated that carbendazim interacts with various biological systems:
Carbendazim shares structural similarities with other compounds within the benzimidazole class. Here are some notable comparisons:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Thiabendazole | Benzimidazole derivative | Broader spectrum against nematodes |
Benomyl | Benzimidazole derivative | Pro-drug that converts to carbendazim |
Oxycarboxin | Benzimidazole derivative | Primarily used against soil-borne fungi |
Probenecid | Non-fungicidal benzimidazole derivative | Used primarily in medicine for gout |
Carbendazim stands out due to its specific application as a systemic fungicide and its unique metabolic pathways compared to these similar compounds. Its classification as an endocrine disruptor further distinguishes its safety profile from others within the same chemical class .
Carbendazim is a systemic benzimidazole carbamate fungicide with the molecular formula C9H9N3O2 and a molecular weight of 191.19 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 10605-21-7 and has the EINECS number 234-232-0 [1] [2]. The International Union of Pure and Applied Chemistry name for carbendazim is methyl benzimidazol-2-ylcarbamate, while the Chemical Abstracts name is methyl 1H-benzimidazol-2-ylcarbamate [1] [4].
The molecular structure consists of a benzimidazole ring system substituted at the 2-position with a methyl carbamate group [1] [5]. The compound features a fused bicyclic aromatic system containing nitrogen atoms at positions 1 and 3 of the imidazole ring, with the carbamate functional group providing the primary site for biological activity [5]. The InChI key for carbendazim is TWFZGCMQGLPBSX-UHFFFAOYSA-N, which provides a unique identifier for the chemical structure [1] [3].
Carbendazim exhibits high thermal stability with a melting point ranging from 302 to 307 degrees Celsius, accompanied by decomposition [3] [5] [6]. The compound demonstrates significant thermal resistance, remaining stable at temperatures up to 295 degrees Celsius before decomposition occurs [5]. The estimated boiling point is approximately 326.92 degrees Celsius, though this value is theoretical due to thermal decomposition occurring before the boiling point is reached [3].
The compound presents as a white to light gray crystalline solid with negligible odor under standard conditions [7] [3] [5] [6]. The crystalline nature contributes significantly to its low aqueous solubility, as the high crystallinity represents a major factor in its water insolubility compared to its moderate lipophilicity [8]. Under ambient storage conditions, carbendazim maintains stability for 2 to 3 years when kept in dry conditions [5].
The solubility of carbendazim demonstrates significant pH-dependent characteristics due to its amphoteric nature [8]. In aqueous solutions at 24 degrees Celsius, the compound exhibits solubilities of 29 milligrams per liter at pH 4, 8 milligrams per liter at pH 7, and 7 milligrams per liter at pH 8 [5] [9]. This pH-dependent solubility behavior reflects the ionization characteristics of the compound, with increased solubility observed under acidic conditions due to protonation of the benzimidazole nitrogen [5] [9] [6].
The compound shows moderate solubility in organic solvents, with methanol providing the highest solubility at 480 milligrams per liter, followed by ethanol at 300 milligrams per liter [5] [10]. Dimethylformamide exhibits good solvating properties with a solubility of 5 grams per liter [5] [10]. Other organic solvents show varying degrees of solvation, including ethyl acetate at 135 milligrams per liter, dichloromethane at 68 milligrams per liter, and benzene at 36 milligrams per liter [5]. The compound demonstrates very low solubility in non-polar solvents such as hexane at 0.5 milligrams per liter [5].
The octanol-water partition coefficient demonstrates pH dependency, with log Kow values of 1.38 at pH 5, 1.51 at pH 7, and 1.49 at pH 9, all measured at 25 degrees Celsius [5]. Experimental determination yields a log Kow value of 1.49 [6], while computational methods estimate the value at 1.71 [8]. These values indicate moderate lipophilicity and suggest the compound can partition into both aqueous and lipid phases depending on environmental conditions.
Carbendazim exhibits very low volatility under ambient conditions. The vapor pressure at 20 degrees Celsius is 9.0 × 10⁻⁵ pascals, increasing to 1.5 × 10⁻⁴ pascals at 25 degrees Celsius [3] [5]. The Henry's law constant is 0.0036 pascals-cubic meters per mole at 25 degrees Celsius [6], indicating minimal tendency for volatilization from aqueous solutions.
The low vapor pressure characteristics classify carbendazim as having negligible volatility under normal environmental conditions [11]. The relative vapor density compared to air is 6.6, indicating that vapor, if formed, would be significantly denser than air [9]. The compound's volatility parameter of 3.6 × 10⁻³ pascals-cubic meters per mole at 24 degrees Celsius further confirms its low volatile nature [5].
Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 244, 281, and 287 nanometers [10]. These absorption bands correspond to electronic transitions within the benzimidazole chromophore system, with the longest wavelength absorption being associated with the extended conjugation of the aromatic ring system. The spectroscopic data indicates strong UV absorption, which is relevant to the compound's photochemical behavior and environmental fate [10].
Infrared spectroscopy provides distinctive fingerprint characteristics for carbendazim identification and quantification. The most prominent spectral feature is the carbon-nitrogen double bond stretching vibration at 1630 wavenumbers, which is characteristic of the benzimidazole ring system [12]. Primary amine deformation bands appear in the range of 1580 to 1640 wavenumbers, consistent with the carbamate functional group [12]. Additional characteristic peaks occur at 509 wavenumbers and 1007 wavenumbers, which can be utilized for analytical identification and differentiation from related compounds [13] [12].
Mass spectrometry fragmentation patterns reveal the molecular ion peak at mass-to-charge ratio 191, corresponding to the molecular weight [5]. The base peak appears at mass-to-charge ratio 159, resulting from loss of methanol from the carbamate group [5]. Significant fragment ions include mass-to-charge ratio 132, corresponding to the protonated benzimidazole moiety, and mass-to-charge ratio 118, representing further fragmentation of the ring system [5]. These fragmentation patterns provide definitive identification capabilities for analytical applications.
Carbendazim demonstrates significant stability toward hydrolysis under neutral and acidic conditions. At pH 5 and pH 7 at 22 degrees Celsius, the compound exhibits half-lives exceeding 350 days [5] [9]. Under neutral conditions, the compound forms stable solutions and shows minimal degradation over extended periods [5]. In acidic solutions, carbendazim forms water-soluble salts while maintaining structural integrity [5] [9].
However, hydrolytic stability decreases markedly under alkaline conditions. At pH 9 and 22 degrees Celsius, the half-life reduces to 22 days [5]. When the temperature increases to 25 degrees Celsius under the same alkaline conditions, the half-life extends to 54 days [5]. The primary hydrolytic pathway involves cleavage of the carbamate ester bond, yielding 2-aminobenzimidazole as the principal degradation product [14]. This hydrolytic instability under alkaline conditions has important implications for environmental fate and agricultural applications.
The compound exhibits amphoteric behavior with dissociation constants reflecting both basic and acidic properties. The primary dissociation constant (pKa) is 4.2 to 4.5, corresponding to protonation of the benzimidazole nitrogen [5] [9] [6]. A secondary pKa of 10.6 has been reported, corresponding to deprotonation of the carbamate nitrogen under highly alkaline conditions [8]. These ionization characteristics significantly influence solubility, partitioning behavior, and chemical reactivity across different pH ranges.
Carbendazim demonstrates remarkable photochemical stability under simulated environmental conditions. When exposed to ultraviolet radiation at pH 5, the compound remains stable for 166 hours under sterile conditions [5]. Direct photolysis requires high-energy ultraviolet-C radiation at 254 nanometers for significant degradation to occur [15]. Under ultraviolet-A radiation at 365 nanometers, direct photolysis is minimal, indicating stability under typical solar irradiation conditions [15].
The quantum efficiency for photodegradation under simulated sunlight conditions is approximately 10⁻⁴ degraded molecules per absorbed photon at pH 7 [16]. This low quantum efficiency demonstrates that carbendazim is relatively resistant to direct photolytic degradation under natural sunlight conditions. However, photodegradation can be significantly enhanced under alkaline conditions, with quantum efficiency reaching 3.1 × 10⁻³ at pH 9 under high-pressure mercury lamp irradiation [16].
Photodegradation pathways involve multiple transformation products. The primary photoproducts identified include 2-aminobenzimidazole, benzimidazole isocyanate, and monocarbomethoxy-guanidine, the latter resulting from cleavage of the benzimidazole ring system [16]. Advanced oxidation processes involving hydroxyl radicals, such as hydrogen peroxide combined with ultraviolet radiation, can significantly enhance degradation rates [17]. Under such conditions, carbendazim degradation efficiency can reach 85.50 percent after 360 minutes of irradiation [17].
Health Hazard;Environmental Hazard